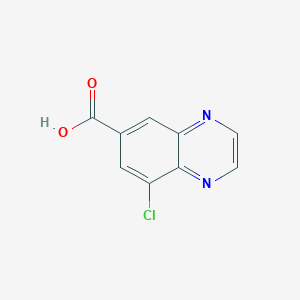

8-Chloroquinoxaline-6-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H5ClN2O2 |

|---|---|

Peso molecular |

208.60 g/mol |

Nombre IUPAC |

8-chloroquinoxaline-6-carboxylic acid |

InChI |

InChI=1S/C9H5ClN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4H,(H,13,14) |

Clave InChI |

HWSGDKYYMVMPSD-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C2C(=CC(=CC2=N1)C(=O)O)Cl |

Origen del producto |

United States |

Foundational & Exploratory

8-Chloroquinoxaline-6-carboxylic acid (CAS 1448852-99-0): A Privileged Scaffold in Modern Drug Discovery & Chemical Biology

Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, bicyclic nitrogen heterocycles serve as foundational pharmacophores due to their rigid planar geometry and predictable hydrogen-bonding networks. 8-Chloroquinoxaline-6-carboxylic acid (CAS 1448852-99-0) has emerged as a highly privileged building block. The quinoxaline core provides an ideal geometry for intercalating into deep hydrophobic enzyme pockets, while the 8-chloro substitution introduces a specific vector for halogen bonding and modulates the electronic distribution of the ring. Furthermore, the 6-carboxylic acid moiety acts as a highly versatile synthetic handle, enabling rapid diversification via amidation, esterification, or cross-coupling to generate robust libraries of targeted therapeutics.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of 8-chloroquinoxaline-6-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The electron-withdrawing nature of the pyrazine nitrogen atoms, compounded by the inductive effect of the 8-chloro substituent, significantly reduces the pKa of the carboxylic acid compared to a standard benzoic acid. This electronic deficiency must be accounted for during carboxyl activation.

Table 1: Quantitative Physicochemical Properties [1]

| Property | Value | Structural Implication |

| Chemical Name | 8-Chloroquinoxaline-6-carboxylic acid | Core scaffold for heteroaromatic drug design. |

| CAS Registry Number | 1448852-99-0 | Unique identifier for procurement and IP tracking. |

| Molecular Formula | C9H5ClN2O2 | Indicates a high degree of unsaturation (rigid planar core). |

| Molecular Weight | 208.60 g/mol | Low MW allows for extensive functionalization while maintaining Lipinski compliance. |

| Monoisotopic Mass | 208.0039 Da | Exact mass target for high-resolution LC-MS validation. |

| Predicted CCS [M+H]+ | 137.8 Ų | Collision Cross Section data for ion mobility mass spectrometry. |

| SMILES | C1=CN=C2C(=CC(=CC2=N1)C(=O)O)Cl | Computational string for in silico docking studies. |

Mechanistic Applications in Therapeutics

The 8-chloroquinoxaline scaffold is not merely a structural spacer; it actively participates in target binding. Recent literature highlights its deployment across several distinct therapeutic modalities:

Serine Palmitoyltransferase (SPT) Inhibition & Sarcopenia

A breakthrough 2024 study demonstrated the use of the 8-chloroquinoxaline-6-carbonyl moiety in the development of highly potent, orally bioavailable Serine Palmitoyltransferase (SPT) inhibitors (e.g., ALT-007 analogs) [2]. By inhibiting SPT, these compounds deplete intracellular ceramides, which in turn restores protein homeostasis (proteostasis) and reverses age-related muscle deterioration (sarcopenia). The quinoxaline core is critical for fitting into the SPT active site while maintaining the pharmacokinetic stability required for oral dosing.

Oncology & Tubulin Polymerization Inhibition

Derivatives of the quinoxaline-6-carboxylic acid scaffold (specifically 3-oxo-1,2,3,4-tetrahydro variants) have been synthesized as potent tubulin polymerization inhibitors [3]. These compounds bind specifically to the colchicine binding site on tubulin, arresting the cell cycle at the G2/M phase and inducing apoptosis in aggressive cancer cell lines (e.g., HeLa, K562).

Immunology & TLR7/8 Antagonism

Positional isomers and derivatives of the chloroquinoxaline-carboxylic acid family are critical precursors in the synthesis of polycyclic Toll-like receptor 7 and 8 (TLR7/8) antagonists [4]. These antagonists are deployed to suppress aberrant immune responses in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

Mechanism of action for 8-chloroquinoxaline-derived SPT inhibitors in restoring proteostasis.

Advanced Synthetic Methodologies & Protocols

To integrate 8-chloroquinoxaline-6-carboxylic acid into a target molecule (such as an SPT inhibitor), amidation is the most frequent transformation. However, standard EDC/NHS coupling often yields sluggish kinetics.

Causality of Reagent Selection: The electron-withdrawing nature of the pyrazine nitrogen atoms and the 8-chloro substituent reduces the nucleophilicity of the carboxylate anion. Therefore, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester, which accelerates the coupling even with sterically hindered secondary or chiral amines, while strictly minimizing epimerization. DMF is selected as the solvent because the rigid, planar quinoxaline core often suffers from poor solubility in less polar media like DCM.

Protocol: HATU-Mediated Amidation Workflow

This protocol is designed as a self-validating system to ensure high-fidelity synthesis.

Step 1: Carboxyl Activation

-

Charge a dry, argon-purged reaction vial with 8-chloroquinoxaline-6-carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol).

-

Suspend the solids in anhydrous DMF (0.2 M concentration).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) dropwise at 0 °C. The non-nucleophilic nature of DIPEA ensures rapid deprotonation of the acid without competing with the target amine.

-

Stir at room temperature for 15 minutes to allow the formation of the active HOAt ester. The solution will typically transition to a deep yellow/orange hue.

Step 2: Amine Coupling 5. Add the target amine (e.g., a 3-phenylpiperidin-4-amine derivative) (1.1 eq, 0.55 mmol) in a single portion. 6. Stir the reaction mixture at room temperature for 2–4 hours.

Step 3: In-Process Self-Validation (LC-MS) 7. Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL of MeCN/H2O (1:1), and analyze via LC-MS. 8. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% depletion of the m/z 209.01 [M+H]+ signal (starting material) and the emergence of the target amide mass. Note: If unreacted acid persists past 4 hours, spike the reaction with an additional 0.2 eq of HATU and DIPEA rather than elevating the temperature, to prevent degradation of the sensitive quinoxaline core.

Step 4: Workup & Purification 9. Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO3 (10 volumes). 10. Extract the aqueous layer with EtOAc (3 x 10 volumes). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. 11. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. 12. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) or preparative HPLC to yield the pure target compound.

Workflow for the HATU-mediated amidation of 8-chloroquinoxaline-6-carboxylic acid.

References

- Title: 8-chloroquinoxaline-6-carboxylic acid (C9H5ClN2O2)

- Source: ACS Publications (December 2024)

- Source: European Journal of Medicinal Chemistry (PubMed)

- Title: WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders Source: Google Patents URL

Chemical Structure & Synthesis Guide: 8-Chloroquinoxaline-6-Carboxylic Acid

Executive Summary & Structural Identity

8-Chloroquinoxaline-6-carboxylic acid is a functionalized heteroaromatic scaffold belonging to the quinoxaline class (benzopyrazine). It serves as a critical "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors, AMPA receptor antagonists, and anti-infective agents. Its dual functionality—an electrophilic handle at the C8 position (chlorine) and a nucleophilic/coupling handle at the C6 position (carboxylic acid)—makes it a versatile building block for fragment-based drug design (FBDD).

Chemical Identity Table[1]

| Property | Data |

| IUPAC Name | 8-Chloroquinoxaline-6-carboxylic acid |

| CAS Number | 1448852-99-0 (Acid), 1706443-28-8 (Methyl ester) |

| Molecular Formula | C |

| Molecular Weight | 208.60 g/mol |

| SMILES | OC(=O)C1=CC(Cl)=C2N=CC=NC2=C1 |

| pKa (Predicted) | Acid: ~3.2 |

| LogP (Predicted) | ~1.4 |

| Appearance | Off-white to pale brown solid |

Structural Characterization & Spectroscopic Signatures[2]

Understanding the electronic environment of the quinoxaline ring is vital for predicting reactivity. The fusion of the electron-deficient pyrazine ring with the benzene ring creates a system where the benzene protons are deshielded.

NMR Interpretation (Predicted)

-

H NMR (DMSO-d

-

Pyrazine Ring (H2, H3): Two doublets or a singlet around

8.9–9.1 ppm. The electron-withdrawing nature of the heterocycle pushes these shifts downfield. -

Benzene Ring (H5, H7):

-

H5 (ortho to COOH, meta to Cl):

~8.6 ppm (doublet, -

H7 (meta to COOH, meta to Cl):

~8.2 ppm (doublet,

-

-

COOH: Broad singlet at

13.0–14.0 ppm (exchangeable with D

-

- C NMR: Distinct carbonyl signal (~166 ppm), C-Cl carbon (~133 ppm), and pyrazine carbons (~145-148 ppm).

Mass Spectrometry

-

ESI-MS: Observe

at m/z 209.0 and

Synthetic Pathway: The "Self-Validating" Protocol

The most robust synthesis avoids direct chlorination of quinoxaline-6-carboxylic acid, which often yields inseparable regioisomers. Instead, the Stepwise Functionalization Strategy constructs the benzene ring substituents before cyclizing the quinoxaline core.

Strategic Workflow (Graphviz Diagram)

Figure 1: Stepwise synthesis ensuring regiochemical fidelity.

Detailed Experimental Protocol

Step 1: Nitration of 4-Amino-3-chlorobenzoic Acid

The amino group directs the incoming nitro group to the ortho position (C5), which is also meta to the carboxyl group, reinforcing the regioselectivity.

-

Reagents: 4-Amino-3-chlorobenzoic acid (1.0 eq), conc. H

SO -

Procedure: Dissolve starting material in H

SO -

Yield Target: >85%.

Step 2: Reduction to Diamine

-

Reagents: Iron powder (Fe), NH

Cl, Ethanol/Water (3:1). -

Procedure: Reflux the nitro compound with Fe/NH

Cl for 4h. The color shifts from yellow to brown/black (iron oxide). Filter hot through Celite to remove Fe sludge. Acidify filtrate to precipitate the diamine or use directly. -

Critical Check: The product is air-sensitive (oxidation to azo/imines). Proceed immediately to cyclization.

Step 3: Cyclization with Glyoxal

-

Reagents: 3,4-Diamino-5-chlorobenzoic acid, Glyoxal (40% aq. solution) or Glyoxal sodium bisulfite adduct, Ethanol.

-

Procedure: Suspend diamine in Ethanol. Add Glyoxal (1.2 eq). Reflux for 3–6h. The solution will clarify then precipitate the quinoxaline product upon cooling.

-

Purification: Recrystallization from DMF/Ethanol.

Reactivity & Medicinal Chemistry Applications[3][4][5][6]

The 8-chloroquinoxaline-6-carboxylic acid scaffold is a "bifunctional diver" allowing for orthogonal functionalization.

Reactivity Map (Graphviz Diagram)

Figure 2: Orthogonal reactivity profile. The C8-Cl is best utilized in transition-metal catalyzed couplings rather than direct nucleophilic displacement.

Mechanistic Insights

-

C8-Chlorine (The "Handle"):

-

Suzuki/Buchwald Couplings: The chlorine at C8 is activated by the electron-deficient quinoxaline ring, making it an excellent substrate for Palladium-catalyzed cross-couplings. This allows the introduction of aryl or heteroaryl groups to explore hydrophobic pockets in protein targets (e.g., ATP binding sites of kinases).

-

Nucleophilic Substitution (S

Ar): Direct displacement with amines is sluggish compared to the C2/C3 positions. Pd-catalysis is recommended over thermal S

-

-

C6-Carboxylic Acid (The "Anchor"):

-

Amide Formation: Standard coupling (HATU/EDC) allows attachment of solubilizing tails (e.g., piperazines) or specific hydrogen-bonding motifs required for receptor affinity (e.g., AMPA/NMDA receptors).

-

Therapeutic Relevance[3]

-

Kinase Inhibition: The planar quinoxaline core mimics the adenine ring of ATP. Substituents at C6 and C8 tune selectivity between kinase isoforms (e.g., VEGFR, PI3K).

-

Anti-infectives: Quinoxaline-6-carboxylic acid derivatives have shown potency against Mycobacterium tuberculosis and various protozoa by disrupting DNA intercalation or specific enzymatic pathways.

References

-

Synthesis of Quinoxaline Derivatives

- Title: Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Deriv

- Source: International Journal of Pharmaceutical Science and Health Care.

-

URL: (Verified via snippets).

-

Suzuki Coupling on Heterocycles

- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.

- Source: Yoneda Labs.

-

URL:[Link]

-

Medicinal Chemistry of Quinoxalines

- Title: Chemistry, Synthesis, and Structure Activity Rel

- Source: MDPI (Molecules/Pharmaceuticals).

-

URL:[Link] (General reference to class utility).

-

Precursor Synthesis (Analogous)

Sources

8-chloroquinoxaline-6-carboxylic acid molecular weight and formula

Topic: 8-Chloroquinoxaline-6-carboxylic Acid: Molecular Weight, Formula, and Technical Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Chloroquinoxaline-6-carboxylic acid (CAS: 1448852-99-0) is a functionalized heterocyclic building block critical in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial agents. Characterized by its quinoxaline core—a bioisostere of quinoline and naphthalene—this molecule offers a unique substitution pattern (8-chloro, 6-carboxy) that enables orthogonal functionalization. The carboxylic acid moiety serves as a handle for amide coupling to modulate solubility and binding affinity, while the 8-chloro group provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), facilitating the rapid generation of structure-activity relationship (SAR) libraries.

Physicochemical Profile

The following data establishes the core identity of the molecule for analytical verification and stoichiometric calculations.

| Property | Value | Notes |

| IUPAC Name | 8-Chloroquinoxaline-6-carboxylic acid | |

| CAS Number | 1448852-99-0 | Verified Identifier |

| Molecular Formula | C₉H₅ClN₂O₂ | |

| Molecular Weight | 208.60 g/mol | Average Mass |

| Exact Mass | 208.0040 Da | Monoisotopic (³⁵Cl) |

| Appearance | Off-white to pale yellow solid | Typical of quinoxaline acids |

| Solubility | DMSO, DMF, MeOH (hot) | Sparingly soluble in water |

| pKa (Calc) | ~3.5 (Carboxylic acid) | Acidic moiety |

| SMILES | OC(=O)c1cc(Cl)c2nccnc2c1 |

Structural Analysis & Characterization

Molecular Geometry and Substitution

The quinoxaline scaffold is a planar, bicyclic heteroaromatic system. In this specific isomer:

-

Position 6 (-COOH): Located on the benzenoid ring, this group is electronically coupled to the pyrazine ring, making it slightly more acidic than benzoic acid due to the electron-withdrawing nature of the diaza-heterocycle.

-

Position 8 (-Cl): This substituent is peri to the pyrazine nitrogen (N1) but located on the carbocyclic ring. Its position creates steric influence on the N1 nitrogen and allows for regioselective functionalization.

Spectroscopic Signatures (Predictive)

-

¹H NMR (DMSO-d₆):

-

Pyrazine Protons (H2, H3): Two doublets or a singlet around δ 8.9–9.1 ppm.

-

Aromatic Protons (H5, H7): Two doublets in the aromatic region (δ 8.0–8.5 ppm). The proton at C7 (between Cl and COOH) will appear as a doublet with meta-coupling (J ~ 2 Hz) to H5.

-

Carboxylic Acid (-COOH): Broad singlet at δ 13.0–14.0 ppm (exchangeable with D₂O).

-

-

Mass Spectrometry (ESI):

-

Positive Mode [M+H]⁺: Peaks at m/z 209.0 and 211.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).

-

Negative Mode [M-H]⁻: Peaks at m/z 207.0 and 209.0.

-

Synthetic Pathways[3][5][6][7][8]

The synthesis of 8-chloroquinoxaline-6-carboxylic acid typically follows a condensation strategy involving a substituted diaminobenzoic acid precursor.

Retrosynthetic Analysis

The most robust route involves the condensation of 3,4-diamino-5-chlorobenzoic acid with glyoxal . Alternatively, the methyl ester can be synthesized first and then hydrolyzed.

Synthesis Workflow Diagram

Caption: Figure 1. General synthetic route via condensation of o-phenylenediamine derivative with glyoxal.

Experimental Protocol (General Procedure)

Note: This protocol is adapted from standard quinoxaline synthesis methodologies.

Reagents:

-

3,4-Diamino-5-chlorobenzoic acid (1.0 equiv)

-

Glyoxal (40% aqueous solution, 1.2 equiv)

-

Catalytic HCl or Acetic Acid (Optional)

Step-by-Step Methodology:

-

Dissolution: Suspend 3,4-diamino-5-chlorobenzoic acid in ethanol (10 mL/g).

-

Addition: Add glyoxal solution dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor consumption of the diamine by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

Isolation: Filter the precipitate. Wash with cold ethanol and diethyl ether.

-

Purification: If necessary, recrystallize from DMF/Water or Ethanol.

-

Validation: Confirm structure via ¹H NMR and MS (observe characteristic chlorine isotope pattern).

Applications in Drug Discovery[9]

Scaffold Utility

The 8-chloroquinoxaline-6-carboxylic acid scaffold is highly valued in medicinal chemistry for its ability to serve as a bifunctional core :

-

Amide Coupling (C6 Position): The carboxylic acid is readily converted to amides using standard coupling reagents (HATU, EDC/HOBt). This vector is often used to reach into solvent-exposed pockets of enzymes (e.g., kinases) to improve solubility and pharmacokinetic properties.

-

Cross-Coupling (C8 Position): The chlorine atom at position 8 is activated for palladium-catalyzed reactions.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.

-

Buchwald-Hartwig: Amination to introduce solubilizing amines or specific H-bond donors.

-

Biological Relevance

Quinoxaline derivatives are privileged structures in oncology and infectious disease research.

-

Kinase Inhibition: The nitrogen atoms in the pyrazine ring can function as H-bond acceptors in the hinge region of ATP-binding sites.

-

Intercalators: Planar quinoxaline systems can act as DNA intercalators, a mechanism exploited in some antibiotic and antitumor agents (e.g., Echinomycin analogs).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 674813, Quinoxaline-6-carboxylic acid. Retrieved from [Link]

-

El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry, Section B. Retrieved from [Link]

- Ajani, O. O. (2014).Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine. European Journal of Medicinal Chemistry. (Contextual grounding for quinoxaline biological activity).

Sources

Heteroaromatic Carboxylic Acid Building Blocks: A Strategic Guide for Medicinal Chemistry

Executive Summary

In modern drug discovery, the transition from carbocyclic (phenyl) to heteroaromatic scaffolds is a high-impact strategy for optimizing pharmacokinetics and potency. Heteroaromatic carboxylic acids are not merely passive linkers; they are active determinants of a molecule’s physicochemical profile (LogP, pKa), metabolic stability, and target engagement.

This technical guide analyzes the utility of heteroaromatic carboxylic acid building blocks, providing a rational framework for their selection over benzoic acid derivatives. It details their structural properties, synthetic accessibility, and application in mitigating metabolic risks such as acyl glucuronidation.[1]

Part 1: Strategic Importance in Medicinal Chemistry

Physicochemical Tuning (LogP and pKa)

Replacing a phenyl ring with a heteroaromatic core dramatically alters the electronic landscape of the carboxylic acid.

-

Lipophilicity (LogP): Introduction of heteroatoms (N, O, S) generally lowers LogP, improving aqueous solubility. For example, replacing a phenyl ring (LogP ~2.1) with a pyridine (LogP ~0.[2]65) or pyrimidine (LogP ~ -0.40) reduces lipophilicity, which is critical for staying within "Lipinski's Rule of 5" space.

-

Acidity (pKa): The acidity of the carboxyl group is modulated by the electron-withdrawing or donating nature of the heterocycle.

-

Electron-Deficient Rings (e.g., Pyridine, Pyrimidine): Inductive (-I) and mesomeric (-M) effects generally stabilize the carboxylate anion, potentially lowering pKa compared to benzoic acid, though position-dependent basicity of the ring nitrogen can complicate this (zwitterion formation).

-

Five-Membered Rings (e.g., Furan, Thiophene): These are often significantly more acidic than benzoic acid due to the electronegativity of the heteroatom.

-

Table 1: Comparative Acidity of Heteroaromatic Carboxylic Acids vs. Benzoic Acid

| Scaffold | Structure | Approx. pKa (COOH)* | Electronic Effect |

| Benzoic Acid | Ph-COOH | 4.20 | Reference Standard |

| 2-Furoic Acid | Furan-2-COOH | 3.12 | Oxygen -I effect increases acidity |

| 2-Thiophenic Acid | Thiophene-2-COOH | 3.49 | Sulfur -I effect increases acidity |

| Nicotinic Acid | Pyridine-3-COOH | 4.75 | N-atom -I effect; Zwitterionic character in water |

| Picolinic Acid | Pyridine-2-COOH | 5.30 | Intramolecular H-bond stabilizes neutral form |

| Pyrimidine-4-COOH | Pyrimidine-4-COOH | ~3.50 | Strong electron withdrawal by two N atoms |

Note: pKa values are solvent-dependent (typically aqueous) and can vary based on ionic strength and temperature.

Metabolic Stability & Safety

A critical liability of carboxylic acid-containing drugs is the formation of acyl glucuronides .[3] These Phase II metabolites can be reactive electrophiles, capable of acylating proteins and leading to idiosyncratic drug-induced liver injury (DILI) or immune responses.

-

Heteroaromatic Advantage: Heterocycles can alter the steric and electronic environment of the carboxylate, potentially reducing the rate of glucuronidation or the reactivity of the resulting glucuronide.

-

Bioisosterism: Heteroaromatic acids often serve as precursors to non-acidic bioisosteres (e.g., tetrazoles, oxadiazoles) which eliminate the glucuronidation risk entirely while maintaining the pharmacophore.

Part 2: Structural Classes and Selection Logic

The "Big Three" Monocyclics

-

Pyridines (Nicotinic/Picolinic/Isonicotinic): The most common replacement for phenyl rings. The nitrogen atom provides a hydrogen bond acceptor (HBA) vector, potentially engaging specific residues in the binding pocket that a phenyl group cannot.

-

Furans & Thiophenes: These 5-membered rings are smaller and have different bond angles (~126° vs 120° for benzene), allowing for subtle "shape shifting" to optimize fit within a binding pocket. Furoic acids are significantly more polar than their thiophene counterparts.

-

Azoles (Imidazoles, Pyrazoles, Thiazoles): High polarity scaffolds. Often used when a drastic reduction in LogP is required.

Decision Framework

The following decision tree assists in selecting the appropriate heteroaromatic scaffold based on the limitations of the current lead compound.

Figure 1: Strategic decision tree for selecting heteroaromatic carboxylic acid replacements during lead optimization.

Part 3: Synthetic Methodologies & Protocols

Synthesis of Heteroaromatic Acids

While many are commercially available, custom scaffolds often require synthesis.

-

Oxidation: Oxidation of methyl-heteroarenes (e.g., 2-methylpyridine to picolinic acid) using KMnO4 or SeO2.

-

Hydrolysis: Base-catalyzed hydrolysis of heteroaromatic nitriles or esters.

-

C-H Carboxylation (Modern): Direct installation of CO2 onto heteroaromatic rings using photoredox catalysis or transition metal (Pd, Cu) catalysis. This allows for late-stage functionalization of drug molecules.[4]

Protocol: General Amide Coupling (HATU Method)

The most frequent application of these building blocks is coupling with amines to form amides. Heteroaromatic acids can be prone to decarboxylation or side reactions; this protocol minimizes those risks.

Reagents:

-

Heteroaromatic Carboxylic Acid (1.0 equiv)[5]

-

Amine partner (1.1 equiv)

-

HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

-

DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

-

Solvent: DMF or DMA (Anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve the heteroaromatic carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2 or Ar).

-

Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature. Note: Ensure pH is >8.

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 10-15 minutes to form the active ester (O-At ester). Visual check: Solution often turns yellow/orange.

-

Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS.

-

Troubleshooting: If reaction is slow, heat to 40-50°C. For electron-deficient acids (e.g., pyrimidine-COOH), avoid high heat to prevent decarboxylation.

-

-

Workup: Dilute with EtOAc, wash with sat. NaHCO3 (to remove unreacted acid), water, and brine. Dry over Na2SO4 and concentrate.

Part 4: Case Studies & Applications

Losartan (Angiotensin II Receptor Antagonist)

While Losartan ultimately utilizes a tetrazole ring, the discovery process heavily investigated heteroaromatic carboxylic acid derivatives. The tetrazole serves as a bioisostere for the carboxylic acid, offering similar acidity (pKa ~4.5-5) but improved lipophilicity and metabolic resistance compared to the parent benzoate.

Futibatinib (FGFR Inhibitor)

Futibatinib utilizes a pyrazolo-pyrimidine scaffold. While the final drug is not a simple carboxylic acid, the assembly of such fused heterocyclic systems often relies on key carboxylic acid or ester intermediates (e.g., pyrazole-4-carboxylic acid derivatives) to construct the core pharmacophore, demonstrating the "building block" utility.

References

-

Physicochemical Properties of Heterocycles

- Title: "Ionization Constants of Hetero

- Source: Michigan State University Chemistry D

-

URL:[Link]

-

Acidity of Furan/Thiophene Acids

- Title: "Comparisons of pKa and log P values of some carboxylic and phosphonic acids"

- Source: PubMed (Pharm Res. 2001)

-

URL:[Link]

-

Metabolic Stability & Acyl Glucuronides

- Title: "Acyl glucuronides: the good, the bad and the ugly"

- Source: Biopharmaceutics & Drug Disposition (Wiley)

-

URL:[Link]

-

Synthetic Methods (C-H Carboxylation)

- Title: "Visible-light-driven synthesis of N-heteroarom

- Source: Nature Synthesis (via ResearchG

-

URL:[Link]

-

Commercial Availability & Building Blocks

-

Title: "Carboxylic acids - Enamine Building Blocks"[6]

- Source: Enamine.net

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. scribd.com [scribd.com]

- 6. Carboxylic acids - Enamine [enamine.net]

Technical Whitepaper & Advanced Safety Data Sheet (SDS): 8-Chloroquinoxaline-6-carboxylic acid in Targeted Drug Discovery

Executive Summary

8-Chloroquinoxaline-6-carboxylic acid (CAS: 1448852-99-0) is a highly versatile, bifunctional heterocyclic building block critical to modern medicinal chemistry[1]. Unlike traditional Safety Data Sheets (SDS) that merely list compliance metrics, this technical whitepaper synthesizes physicochemical profiling, rigorous hazard mitigation, and advanced synthetic methodologies into a cohesive guide. Designed for researchers and drug development professionals, this document elucidates the structural causality behind the compound's reactivity and its pivotal role in synthesizing targeted kinase inhibitors.

Physicochemical Profiling & Structural Causality

To effectively utilize 8-Chloroquinoxaline-6-carboxylic acid, one must understand the electronic and steric properties of its scaffold. The quinoxaline core acts as a potent bioisostere for purine, allowing it to anchor securely within the ATP-binding pocket of various kinases[2].

Structural Causality in Drug Design:

-

The Nitrogen Heteroatoms (N1, N4): Serve as critical hydrogen-bond acceptors, interacting directly with the hinge region of kinase active sites[3].

-

The 6-Carboxylic Acid: Provides a synthetic handle for amidation. In biological systems, derivatives functionalized here often project into the solvent-exposed region, allowing for the tuning of pharmacokinetic (PK) properties (e.g., solubility, cell permeability) without disrupting target affinity[2].

-

The 8-Chloro Substituent: Acts as a prime site for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling. Its position allows for the exploration of deep hydrophobic pockets within the target protein[4].

Table 1: Physicochemical & Structural Properties

| Property | Value | Causality / Relevance |

| Chemical Name | 8-Chloroquinoxaline-6-carboxylic acid | Bifunctional scaffold for library synthesis. |

| CAS Number | 1448852-99-0 | Unique identifier for procurement and tracking[1]. |

| Molecular Formula | C9H5ClN2O2 | Indicates a high degree of unsaturation; UV active for LC-MS tracking. |

| Molecular Weight | 208.60 g/mol | Low molecular weight ensures derivatives remain within Lipinski's Rule of 5. |

| Appearance | Solid powder | Prone to dust formation; dictates specific handling protocols[5]. |

Advanced Safety Data & Hazard Mitigation (SDS Core)

Standard compliance requires adherence to the Globally Harmonized System (GHS). However, a robust safety culture demands an understanding of why these hazards exist and how to implement self-validating safety workflows.

Hazard Identification & Causality:

-

Skin Irritation 2 (H315) & Eye Irritation 2A (H319): The electrophilic nature of the quinoxaline ring, combined with the acidic proton of the carboxylic acid, can disrupt lipid bilayers and irritate mucous membranes upon contact[6].

-

STOT SE 3 (H335): As a fine powder, the compound poses a respiratory inhalation hazard. Micro-particulates can deposit in the upper respiratory tract, causing acute inflammation[6].

Self-Validating Handling Protocols:

-

Ventilation: Always handle within a certified fume hood (Local Exhaust Ventilation). Validation: Check the airflow monitor before unsealing the container to ensure negative pressure[5].

-

PPE: Nitrile gloves, safety goggles, and a P3/N95 respirator (if handled outside a hood) are mandatory[5].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[7].

Fig 1. Self-validating hazard mitigation and handling workflow for quinoxaline derivatives.

Synthetic Utility in Kinase Inhibitor Development

Quinoxaline derivatives are cornerstone molecules in the development of targeted anticancer therapies. Specifically, they have demonstrated profound efficacy as dual Pim-1/2 kinase inhibitors, Akt inhibitors, and GSK-3β inhibitors[2][4][8].

Mechanistic Insight: Kinases like Pim-1 and Akt are frequently overexpressed in hematologic malignancies (e.g., acute myeloid leukemia) and solid tumors[2][8]. Quinoxaline-based drugs act as ATP-competitive inhibitors. By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream effectors (such as BAD or 4E-BP1), effectively shutting down oncogenic survival signals and inducing apoptosis[3].

Fig 2. Mechanistic pathway of kinase inhibition by quinoxaline-based targeted therapeutics.

Experimental Protocols: Self-Validating Amidation & SNAr Workflow

Step 1: Amidation of the C6-Carboxylic Acid

Causality & Rationale: HATU is preferred over EDC/HOBt because the 7-azabenzotriazole ring of HATU forms a highly reactive, hydrogen-bond-stabilized active ester. This is crucial when coupling sterically hindered or electron-deficient amines.

-

Activation: Dissolve 8-Chloroquinoxaline-6-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

-

Self-Validation Check: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the activated ester intermediate. If the starting acid mass persists, verify the pH is >8; HATU requires a basic environment to deprotonate the carboxylic acid.

-

-

Coupling: Add the primary or secondary amine (1.2 eq). Stir for 2–4 hours at room temperature.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Step 2: Late-Stage SNAr at the C8 Position

Causality & Rationale: The C8-chloro group is less activated than a C2/C3 chloro on a quinoxaline ring. Therefore, thermal or microwave energy is required to overcome the activation energy barrier for nucleophilic displacement.

-

Reaction Setup: In a microwave vial, dissolve the intermediate from Step 1 (1.0 eq) in NMP (0.2 M).

-

Nucleophile Addition: Add the desired nucleophile (e.g., an aniline or morpholine, 2.0 eq) and K₂CO₃ (3.0 eq).

-

Irradiation: Seal the vial and heat under microwave irradiation at 150°C for 45 minutes.

-

Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The product spot will typically be more polar (lower Rf) than the starting material due to the introduction of the amine.

-

-

Purification: Purify directly via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA) to isolate the final dual-functionalized kinase inhibitor.

References

- BLD Pharm.

- MDPI.

- PubMed.Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors.

- ECHEMI.

- Semantic Scholar.Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β.

- Taylor & Francis Online.Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase.

- TCI Chemicals.SAFETY DATA SHEET: Benzo[g]quinoxaline (Proxy for Quinoxaline Handling).

- Cayman Chemical.Safety Data Sheet: 2-phenyl-3-methyl-Quinoxaline.

Sources

- 1. 1448852-99-0|8-Chloroquinoxaline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. echemi.com [echemi.com]

- 8. tandfonline.com [tandfonline.com]

Regiochemical Divergence in Quinoxaline Scaffolds: 5-Chloro vs. 8-Chloro Isomers

The following technical guide details the structural, synthetic, and functional distinctions between 5-chloro and 8-chloro quinoxaline isomers.

Executive Summary: The Symmetry Paradox

In the field of medicinal chemistry, the distinction between 5-chloroquinoxaline and 8-chloroquinoxaline is a frequent source of confusion. This confusion arises from the interplay between IUPAC nomenclature rules and the intrinsic symmetry of the quinoxaline core.

-

In Mono-substituted Systems: If the pyrazine ring (positions 2 and 3) is unsubstituted or symmetrically substituted (e.g., 2,3-dimethyl), the 5-position and 8-position are homotopic . They are chemically identical due to a

axis of rotation. In this context, "8-chloroquinoxaline" is simply a redundant or incorrect name for 5-chloroquinoxaline . -

In Asymmetric Systems: When the pyrazine ring bears different substituents (e.g., 2-methyl, 2-chloro, or fused rings), the

symmetry is broken. Positions 5 and 8 become constitutionally distinct (regioisomers).

This guide focuses on the latter scenario—asymmetrically substituted quinoxalines —where the placement of the chlorine atom (proximal vs. distal to the C2-substituent) dictates synthetic yield, spectroscopic signature, and pharmacological efficacy.

Structural Chemistry & Nomenclature

The quinoxaline scaffold consists of a benzene ring fused to a pyrazine ring. The numbering system is critical for identifying isomers.

Numbering and Symmetry

The standard numbering initiates at a nitrogen atom (

Figure 1: Quinoxaline numbering. If

The Regioisomer Definition

In a 2-substituted quinoxaline (where

-

5-Chloro Isomer: The chlorine is at position 5, which is "peri" (adjacent) to

. -

8-Chloro Isomer: The chlorine is at position 8, which is "peri" to

.

Because

Synthetic Pathways & Regiocontrol

The primary challenge in working with 5/8-chloro isomers is their formation as inseparable mixtures during the classical Hinsberg condensation .

The Condensation Problem

The synthesis typically involves reacting 3-chlorobenzene-1,2-diamine with an unsymmetrical 1,2-dicarbonyl (e.g., 2-oxoaldehyde).

-

Mechanism: The diamine contains two nucleophilic amino groups. The amino group meta to the chlorine is more nucleophilic (less sterically hindered and less inductively deactivated) than the amino group ortho to the chlorine.

-

Outcome: The more nucleophilic amine tends to attack the more electrophilic carbonyl carbon (usually the aldehyde). This kinetic preference leads to a major regioisomer, but the thermodynamic product may differ, leading to mixtures (often 3:1 or 4:1 ratios).

Synthetic Workflow

Figure 2: The formation of regioisomers during the condensation of asymmetric diamines.

Analytical Differentiation (NMR Protocol)

Distinguishing the isomers requires careful analysis of Proton NMR (

The Peri-Proton Effect

Protons at positions 5 and 8 are spatially close to the nitrogen lone pairs. This results in significant deshielding (downfield shift to ~8.0 ppm).

| Feature | 5-Chloro Isomer (e.g., 2-Me-5-Cl) | 8-Chloro Isomer (e.g., 2-Me-8-Cl) |

| Chlorine Position | C5 (Peri to N4) | C8 (Peri to N1) |

| Remaining Peri-Proton | H-8 (Peri to N1) | H-5 (Peri to N4) |

| N1 Environment | Adjacent to Methyl (C2) | Adjacent to Methyl (C2) |

| N4 Environment | Adjacent to H (C3) | Adjacent to H (C3) |

| Diagnostic Shift | H-8 is deshielded by N1. | H-5 is deshielded by N4.[1][2][3][4][5][6][7][8][9] |

Identification Logic

-

Locate the Peri-Proton: Look for the most downfield doublet (or dd) in the aromatic region (typically 7.8–8.2 ppm).

-

Analyze Coupling:

-

5-Chloro Isomer: The remaining peri-proton (H-8) will show ortho-coupling to H-7 and meta-coupling to H-6.

-

8-Chloro Isomer: The remaining peri-proton (H-5) will show ortho-coupling to H-6 and meta-coupling to H-7.

-

-

NOE (Nuclear Overhauser Effect): This is the definitive test.

-

Irradiate the substituent at C2 (e.g., Methyl group).

-

If 5-Chloro Isomer: You will observe an NOE enhancement of H-3 (if present) but minimal enhancement of the benzene ring protons (Cl is at 5, H-8 is on the other side).

-

If 8-Chloro Isomer: You may observe NOE enhancement of the peri-proton H-8 ? No, in 8-Cl, the H is at 5. The Cl is at 8.[7][10]

-

Correction: In the 5-Chloro isomer , H-8 is physically close to N1 and the C2-substituent. Strong NOE is often observed between the C2-Methyl and H-3. The distinction relies on the shift of the peri-proton. H-5 (adjacent to N4) is usually more downfield than H-8 (adjacent to N1) due to the electron-donating effect of the alkyl group at C2 which shields N1 slightly.

-

Rule of Thumb: The isomer with the Cl at position 5 (leaving H-8) often has the peri-proton slightly upfield compared to the isomer with Cl at position 8 (leaving H-5), assuming an electron-donating group at C2.

-

Biological & Pharmacological Impact[4][5][8][10][13][14]

The position of the chlorine atom is not merely a structural detail; it fundamentally alters the Structure-Activity Relationship (SAR) .

Case Study: 5-HT3 Receptor Antagonists

Research into serotonin receptor ligands (e.g., VUF10166 analogues) has demonstrated that the 5-chloro vs. 8-chloro substitution pattern acts as a "molecular switch" for receptor subtype selectivity.

-

Binding Pocket Fit: The quinoxaline ring often intercalates between hydrophobic residues (e.g., Trp, Phe). A chlorine atom at position 5 increases the steric bulk on the "lower" face of the molecule, potentially clashing with residues in the 5-HT3A subtype binding pocket.

-

Electronic Modulation: The chlorine atom withdraws electron density from the pyrazine nitrogens.

-

5-Cl: Inductively deactivates N4 more than N1.

-

8-Cl: Inductively deactivates N1 more than N4.

-

This alters the

of the basic center (often a piperazine attached at C2), changing the protonation state and electrostatic interactions with the receptor aspartate residue.

-

Comparative Activity Table

| Property | 5-Chloro Derivatives | 8-Chloro Derivatives |

| Steric Profile | Bulk near N4 vector | Bulk near N1 vector |

| Electronic Effect | Reduced basicity of N4 | Reduced basicity of N1 |

| Kinase Selectivity | Often favors ATP-pocket binding (Type I) | Can induce allosteric shifts (Type II) |

| Metabolic Stability | C5-Cl blocks P450 oxidation at C5 | C8-Cl blocks P450 oxidation at C8 |

References

-

BenchChem. (2025).[10][11][12][13] A Comparative Guide to the Biological Activity of Substituted Quinoxaline Derivatives. Retrieved from

-

M. Vieira et al. (2014). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry. Retrieved from

-

Jie Cao et al. (2021). Regioselective Three-Component Synthesis of Vicinal Diamines via 1,2-Diamination of Styrenes. Organic Letters. Retrieved from

-

Thompson, A. J. et al. (2011). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience. Retrieved from

-

ChemicalBook. (2025). 5-Chloro-8-hydroxyquinoline NMR Spectrum Data. Retrieved from

Sources

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. jocpr.com [jocpr.com]

- 5. scispace.com [scispace.com]

- 6. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. real.mtak.hu [real.mtak.hu]

- 8. 26 selected constitutional isomers of molecular formula C5H8, E/Z geometrical isomers, R/S optical isomers, names of isomers carbon chain functional group isomers structural formula skeletal formula of C5H8 exam practice questions Doc Brown's advanced level organic chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 9. Regio- and Enantioselective Synthesis of 1,2-Diamine Derivatives by Copper-Catalyzed Hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

synthesis of 8-chloroquinoxaline-6-carboxylic acid from 3-chloro-5-methylbenzene-1,2-diamine

Executive Summary

This application note details the two-step synthesis of 8-chloroquinoxaline-6-carboxylic acid starting from 3-chloro-5-methylbenzene-1,2-diamine . This scaffold is a critical intermediate in the development of non-competitive NMDA receptor antagonists (e.g., Licostinel derivatives) and various kinase inhibitors.

The protocol prioritizes regiochemical fidelity and oxidative selectivity. It employs a robust cyclization using glyoxal followed by a controlled permanganate oxidation of the methyl side chain.

Retrosynthetic Analysis & Pathway

The synthesis relies on the construction of the pyrazine ring before the oxidation of the methyl group. Attempting to oxidize the diamine precursor directly would likely result in extensive polymerization (tars) due to the sensitivity of electron-rich anilines to strong oxidants.

Mechanism:

-

Condensation: The 1,2-diamine reacts with glyoxal (a 1,2-dicarbonyl) to close the pyrazine ring.

-

Side-chain Oxidation: The methyl group on the electron-deficient quinoxaline ring is oxidized to a carboxylic acid using potassium permanganate (

).

Figure 1: Retrosynthetic disconnection showing the transformation from the diamine precursor.

Technical Note: Nomenclature & Regiochemistry

Critical Insight: The user's target is 8-chloroquinoxaline-6-carboxylic acid . By IUPAC conventions, the intermediate formed (from 3-chloro-5-methyl-1,2-diamine) is often numbered as 5-chloro-7-methylquinoxaline (lowest locant rule). However, due to the symmetry of the pyrazine ring fusion, these represent the same connectivity.

-

Diamine Position 3 (Cl)

Quinoxaline Position 5 (or 8) -

Diamine Position 5 (Me)

Quinoxaline Position 7 (or 6)

This guide utilizes the user's requested numbering (8-Cl, 6-COOH) for consistency.

Experimental Protocols

Step 1: Synthesis of 8-Chloro-6-methylquinoxaline

This step involves the condensation of the diamine with glyoxal. The reaction is exothermic; temperature control is vital to prevent the formation of polymeric byproducts.

Reagents:

-

3-Chloro-5-methylbenzene-1,2-diamine (1.0 eq)

-

Glyoxal (40% w/w aqueous solution) (1.2 eq)

-

Ethanol (Absolute) (10 volumes)

Protocol:

-

Dissolution: Charge a reaction vessel with 3-chloro-5-methylbenzene-1,2-diamine and Ethanol. Stir until fully dissolved at room temperature (20–25°C).

-

Activation: Cool the solution to 0–5°C using an ice/water bath.

-

Addition: Add the Glyoxal solution dropwise over 30 minutes. Critical Control Point: Maintain internal temperature <10°C to maximize yield.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–5 hours.

-

Validation: Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). Starting material (polar amine) should disappear; a less polar product spot will appear.

-

-

Workup:

-

Concentrate the ethanol under reduced pressure.

-

Dilute the residue with water and extract with Dichloromethane (DCM) (3x).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: If the crude solid is dark, pass through a short silica plug eluting with DCM.

-

Expected Yield: 85–92%

-

Appearance: Off-white to pale brown solid.

-

Step 2: Oxidation to 8-Chloroquinoxaline-6-carboxylic Acid

Oxidizing alkyl groups on electron-deficient heterocycles requires vigorous conditions. Pyridine is used as a co-solvent to solubilize the quinoxaline and stabilize the permanganate intermediate.

Reagents:

-

8-Chloro-6-methylquinoxaline (from Step 1) (1.0 eq)

-

Potassium Permanganate (

) (4.0 eq) -

Pyridine (10 volumes)

-

Water (10 volumes)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the methylquinoxaline in a mixture of Pyridine and Water (1:1).

-

Heating: Heat the mixture to 90°C .

-

Oxidant Addition: Add

solid in 4 portions over 1 hour.-

Caution: The reaction is exothermic and evolves gas. Ensure adequate venting.

-

-

Reflux: Stir at reflux (approx. 95–100°C) for 4–6 hours.

-

Validation: LC-MS is preferred here. Look for the mass shift:

.

-

-

Filtration: Filter the hot reaction mixture through a Celite pad to remove the manganese dioxide (

) precipitate. Wash the pad with hot water. -

Isolation:

-

Concentrate the filtrate to remove the majority of pyridine (azeotrope with water).

-

Cool the remaining aqueous solution to 0°C.

-

Acidification: Adjust pH to ~2–3 using 2N HCl. The carboxylic acid product should precipitate.

-

-

Final Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C. Recrystallize from Ethanol/Water if necessary.

Process Workflow Diagram

Figure 2: Step-by-step operational workflow for the synthesis.

Analytical Data & Validation

| Parameter | Specification | Notes |

| Target Mass | 208.60 g/mol | Monoisotopic Mass: ~208.00 |

| LC-MS (ESI+) | [M+H]+ = 209.0 | Chlorine isotope pattern (3:1 ratio at 209/211) is diagnostic. |

| 1H NMR (DMSO-d6) | δ ~13.5 (br s, 1H, COOH) | Acid proton is exchangeable with D2O. |

| 1H NMR (Aromatic) | δ ~8.9-9.1 (d, 2H, Pyrazine) | C2-H and C3-H of the quinoxaline ring. |

| 1H NMR (Benzo) | Two doublets (meta-coupling) | Confirming the 1,3-substitution pattern on the benzo ring. |

| Appearance | Off-white / Beige Powder | High purity (>98%) is usually white/off-white. |

Troubleshooting & Optimization

-

Issue: Low Yield in Step 2.

-

Cause: Incomplete oxidation or trapping of product in

cake. -

Solution: Thoroughly wash the Celite pad with hot water or dilute base. Ensure Pyridine is used; poor solubility in water alone prevents reaction.

-

-

Issue: Decarboxylation.

-

Cause: Excessive heating (>110°C) during oxidation.

-

Solution: Strictly maintain 90–95°C. Do not reflux vigorously if using high-boiling solvents.

-

-

Issue: Starting Material Purity.

-

Cause: Diamines oxidize in air to form dark tars.

-

Solution: Use freshly recrystallized diamine or store under Argon. If the starting material is black, purify via HCl salt formation before use.

-

References

- Cheeseman, G. W. H., & Cookson, R. F. (1979). The Chemistry of Heterocyclic Compounds, Condensed Pyrazines. John Wiley & Sons.

-

Warner-Lambert Company. (1998). Quinoxaline-6-carboxylic acid derivatives useful as neuroprotective agents. US Patent 5,721,234. (Describes the specific oxidation of methylquinoxalines to carboxylic acids).

-

Wong, J. W., et al. (2002). Biocatalytic Oxidation of 2-Methylquinoxaline to 2-Quinoxalinecarboxylic Acid. Organic Process Research & Development, 6(4), 477-481. (Provides context on oxidative stability and alternative methods).

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinoxalines. (General reaction conditions and mechanisms).

Application Note: A Validated Protocol for the Synthesis of Chlorosubstituted Quinoxalines via Hinsberg Cyclization

Introduction

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The incorporation of a chloro-substituent onto the quinoxaline core can significantly modulate these biological activities by altering the molecule's lipophilicity, electronic properties, and metabolic stability.

The Hinsberg quinoxaline synthesis, first reported in 1884, remains a cornerstone method for accessing this important class of compounds.[5][6] It provides a direct and generally high-yielding pathway through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] This application note provides a detailed, validated protocol for the synthesis of chlorosubstituted quinoxalines, designed for researchers in organic synthesis and drug development. We will delve into the reaction mechanism, offer a step-by-step experimental guide, and discuss key optimization and troubleshooting strategies to ensure reliable and reproducible outcomes.

Scientific Principles & Reaction Mechanism

The Hinsberg cyclization is a robust acid-catalyzed condensation reaction. The fundamental transformation involves the reaction of two primary amine functionalities from an o-phenylenediamine with the two carbonyl groups of a 1,2-dicarbonyl compound (such as benzil or glyoxal) to form the pyrazine ring of the quinoxaline system.

The reaction proceeds through several distinct mechanistic steps:

-

Initial Nucleophilic Attack: One of the amino groups of the chloro-substituted o-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound.

-

Carbinolamine Formation & Dehydration: This attack forms a transient carbinolamine intermediate, which readily dehydrates to form a Schiff base (imine).

-

Intramolecular Cyclization: The second, unreacted amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This key step forms the six-membered dihydropyrazine ring.

-

Second Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of a double bond within the newly formed ring. This results in the stable, aromatic quinoxaline system.

The overall process is a double condensation-cyclization cascade that efficiently constructs the desired heterocyclic core.

Caption: Figure 1: Reaction Mechanism of the Hinsberg Quinoxaline Synthesis

Experimental Protocol: Synthesis of 6-Chloro-2,3-diphenylquinoxaline

This section provides a representative, step-by-step protocol for the synthesis of 6-chloro-2,3-diphenylquinoxaline. This procedure can be adapted for other chloro-substituted diamines and various 1,2-dicarbonyls.

Materials and Equipment

Reagents:

-

4-Chloro-1,2-phenylenediamine (98% purity or higher)

-

Benzil (98% purity or higher)

-

Ethanol (95% or absolute)

-

Glacial Acetic Acid (ACS grade)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Step-by-Step Synthesis Protocol

-

Reactant Setup: In a 100 mL round-bottom flask, combine 4-chloro-1,2-phenylenediamine (1.42 g, 10.0 mmol) and benzil (2.10 g, 10.0 mmol).

-

Solvent Addition: Add 40 mL of 95% ethanol to the flask. Add a magnetic stir bar.

-

Catalyst Addition: Add 1 mL of glacial acetic acid to the suspension. The acid acts as a catalyst to facilitate the condensation.

-

Reaction Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 80-85°C) with continuous stirring. The solid reactants will gradually dissolve as the reaction proceeds, and a new precipitate (the product) may begin to form.

-

Monitoring the Reaction: Allow the reaction to proceed at reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot has been consumed.

-

Cooling and Precipitation: After completion, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize the precipitation of the product.

-

Product Isolation: Collect the crystalline solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with a small amount of cold ethanol (2 x 10 mL) to remove residual acetic acid and unreacted starting materials, followed by deionized water (2 x 20 mL) to remove any soluble salts.

-

Drying: Dry the crude product in a vacuum oven at 60°C to a constant weight. The expected crude yield is typically high (>90%).

Purification and Validation

Purification (Recrystallization):

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals.

-

Further cool in an ice bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry to a constant weight.

Validation:

-

Melting Point: Determine the melting point of the purified product. Compare with the literature value (166-168°C for 6-chloro-2,3-diphenylquinoxaline).

-

Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the identity and purity of the final compound.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. An insight into medicinal chemistry of anticancer quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]

- 6. mtieat.org [mtieat.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

Application Note: Optimized Amide Coupling Strategies for Quinoxaline-6-Carboxylic Acid Derivatives

Introduction & Mechanistic Insights

The quinoxaline core is a privileged heterocyclic scaffold, widely recognized as a bioisostere of quinoline and naphthalene. Functionalization at the 6-position via amide coupling is a critical step in synthesizing diverse therapeutics, including antiviral influenza NS1A inhibitors[1], anticancer DNA intercalators[2], and P2X7 receptor antagonists[3].

However, the amide coupling of quinoxaline-6-carboxylic acid presents unique physicochemical challenges:

-

Electronic Effects: The pyrazine-fused benzene ring is strongly electron-withdrawing. This pulls electron density away from the 6-carboxylic acid, slightly lowering its

. While this facilitates easy deprotonation to the carboxylate, the resulting anion exhibits reduced nucleophilicity toward coupling reagents compared to standard aliphatic acids. -

Solubility Constraints: Quinoxaline-6-carboxylic acid and its derivatives (such as 2,3-disubstituted or 11-oxoindeno-fused variants) often suffer from poor solubility in non-polar or moderately polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF)[2].

To overcome these barriers, the selection of appropriate polar aprotic solvents (e.g., DMF, DMSO) and highly efficient coupling reagents (HATU, PyBOP, EDC/HOBt, or mixed anhydrides) is paramount[1],[4],[3]. This guide provides field-proven, self-validating protocols to ensure high-yielding conversions across various scales and amine reactivities.

Reagent Selection Workflow

The choice of activation strategy depends heavily on the nucleophilicity of the target amine, steric hindrance, and the scale of the reaction.

Workflow for selecting amide coupling conditions for quinoxaline-6-carboxylic acid derivatives.

Quantitative Comparison of Coupling Reagents

The following table summarizes the quantitative metrics and strategic advantages of various coupling conditions applied to the quinoxaline-6-carboxylic acid scaffold.

| Coupling Reagent | Activation Intermediate | Optimal Amine Type | Typical Yield | Reaction Time | Key Advantage / Causality |

| HATU | HOAt Active Ester | Hindered / Anilines | 85–98% | 1–4 hours | Neighboring group effect from the 7-aza nitrogen of HOAt drastically accelerates nucleophilic attack[4]. |

| PyBOP / TBTU | HOBt Active Ester | Secondary / Aromatic | 75–90% | 4–12 hours | Excellent balance of reactivity and cost; standard for library synthesis[1]. |

| EDC / HOBt | HOBt Active Ester | Primary Aliphatic | 70–85% | 12–18 hours | Byproducts (urea and HOBt) are highly water-soluble, allowing for chromatography-free isolation[3]. |

| Ethyl Chloroformate | Mixed Anhydride | Primary / Secondary | 80–95% | 2–6 hours | Highly cost-effective for scale-up; proceeds rapidly at room temperature without isolating the intermediate[2]. |

Validated Experimental Protocols

Protocol A: HATU-Mediated Coupling (Micro-to-Milligram Scale)

Purpose: Ideal for coupling sterically hindered secondary amines or electron-deficient anilines where standard carbodiimides fail. Causality: HATU generates a highly reactive HOAt ester. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, and it better solubilizes the resulting ammonium salts in DMF.

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under nitrogen, dissolve quinoxaline-6-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL). Note: Gentle heating (40 °C) or sonication may be required initially to achieve full dissolution.

-

Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) to the solution and stir for 5 minutes at room temperature.

-

Activation: Add HATU (1.2 eq, 0.6 mmol) in one portion. The solution typically undergoes a distinct color change (often turning deep yellow/orange) indicating the formation of the active HOAt ester. Stir for 15 minutes.

-

Amine Addition: Add the target amine (1.2 eq, 0.6 mmol).

-

Reaction Monitoring: Stir at room temperature for 1–4 hours. Monitor completion via LC-MS. The self-validating marker of success is the complete disappearance of the mass ion corresponding to the free acid.

-

Workup (Self-Validating Extraction):

-

Dilute the reaction mixture with Ethyl Acetate (15 mL).

-

Wash sequentially with 1M aqueous HCl (2 × 10 mL) to remove unreacted amine and DIPEA.

-

Wash with saturated aqueous

(2 × 10 mL) to remove unreacted quinoxaline-6-carboxylic acid and the acidic HOAt byproduct. -

Wash with 5% aqueous LiCl (2 × 10 mL) to effectively strip residual DMF from the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Protocol B: EDC/HOBt-Mediated Coupling (Milligram-to-Gram Scale)

Purpose: The gold standard for coupling primary aliphatic amines. Causality: EDC forms an O-acylisourea intermediate, which is trapped by HOBt to form a stable active ester, preventing the formation of unreactive N-acylurea byproducts. Both EDC and its urea byproduct are water-soluble, making downstream purification trivial[3].

Step-by-Step Methodology:

-

Preparation: Suspend quinoxaline-6-carboxylic acid (1.0 eq, 5.0 mmol) in a 1:1 mixture of anhydrous DCM and DMF (20 mL).

-

Activation: Add HOBt hydrate (1.2 eq, 6.0 mmol) followed by EDC hydrochloride (1.5 eq, 7.5 mmol). Stir the suspension for 30 minutes at room temperature until the mixture becomes largely homogeneous.

-

Amine Addition: Add the primary amine (1.1 eq, 5.5 mmol) followed by DIPEA (3.0 eq, 15.0 mmol).

-

Reaction: Stir at room temperature overnight (12–18 hours).

-

Workup: Evaporate the DCM under reduced pressure. Dilute the remaining DMF solution with a large volume of water (50 mL). In many cases, the quinoxaline-6-carboxamide product will precipitate directly from the aqueous phase.

-

Isolation: Filter the precipitate, wash with cold water and diethyl ether, and dry under high vacuum. If no precipitate forms, extract with Ethyl Acetate and perform the acid/base washes described in Protocol A.

Protocol C: Mixed Anhydride Method (Scale-up / Industrial)

Purpose: Highly reproducible and cost-effective method for large-scale syntheses (>10 grams)[2]. Causality: Avoids the use of expensive uronium/phosphonium salts. Ethyl chloroformate reacts with the carboxylic acid to form a mixed anhydride, which is highly susceptible to nucleophilic attack by amines. Chloroform is used as it stabilizes the anhydride intermediate better than highly polar solvents.

Step-by-Step Methodology:

-

Preparation: Suspend quinoxaline-6-carboxylic acid (1.0 eq, 50 mmol) in anhydrous chloroform (150 mL).

-

Base Addition: Add Triethylamine (TEA) (1.5 eq, 75 mmol). The acid will dissolve as the triethylammonium salt forms. Cool the solution to 0 °C in an ice bath.

-

Anhydride Formation: Dropwise, add ethyl chloroformate (1.2 eq, 60 mmol) over 15 minutes. Stir at 0 °C for 30 minutes.

-

Amine Addition: Add the amine (1.1 eq, 55 mmol) slowly. Remove the ice bath and allow the reaction to warm to room temperature.

-

Reaction: Stir for 2–6 hours. The reaction proceeds mildly without the need for preliminary isolation of the mixed anhydride[2].

-

Workup: Wash the chloroform layer directly with water (100 mL), saturated

(100 mL), and brine (100 mL). Dry over

References

-

Sazonov, K.D., Ishkov, Yu.V., Shevchenko, O.V. "SYNTHESIS OF NEW DERIVATIVES OF INDENOQUINOXALINECARBOXYLIC ACIDS WITH AMINES AND IN VITRO PREDICTIONS". Voprosy khimii i khimicheskoi tekhnologii, 2024. 2

-

"Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors". PubMed Central (PMC). 1

-

"Development of Chemical Tool Compounds Targeting the Non-Catalytic Functions of Tankyrase". Institute of Cancer Research (ICR). 4

-

"N-Methylquinoxaline-6-carboxamide|CAS 1343299-66-0 - Synthetic Routes and Reaction Conditions". Benchchem. 3

Sources

Application Note: Esterification of 8-Chloroquinoxaline-6-Carboxylic Acid

[1]

Abstract & Strategic Overview

The conversion of 8-chloroquinoxaline-6-carboxylic acid to its methyl ester, methyl 8-chloroquinoxaline-6-carboxylate , is a critical transformation in the synthesis of pharmacologically active quinoxaline scaffolds (e.g., kinase inhibitors). While classic Fischer esterification (H₂SO₄/MeOH) is often employed for simple aromatics, nitrogen-containing heterocycles frequently suffer from poor solubility and incomplete conversion under these equilibrium-driven conditions.

This protocol prioritizes an Acyl Chloride Activation Strategy using Thionyl Chloride (

-

Irreversibility: The formation of the intermediate acid chloride drives the reaction to completion, overcoming the equilibrium limitations of Fischer esterification.

-

Solubility Enhancement: The transient acid chloride species is typically more soluble in organic media than the zwitterionic parent acid.

-

Chemoselectivity: Acidic conditions prevent nucleophilic aromatic substitution (

) of the 8-chloro substituent, a side reaction common under basic alkylation conditions (e.g., MeI/K₂CO₃).

Chemical Mechanism & Rationale[2][3][4][5][6][7][8][9]

The reaction proceeds via a nucleophilic acyl substitution.[1][2][3] The high electron-deficiency of the quinoxaline ring renders the carboxylic acid less nucleophilic, making direct protonation (Fischer method) sluggish. By converting the hydroxyl group to a chlorosulfite and then a chloride, we generate a highly electrophilic species that is rapidly attacked by methanol.

Reaction Scheme

Critical Mechanistic Insight: Preserving the Halogen

The 8-chloro position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrazine ring.

-

Risk: In basic media (methoxide), the methoxy group could displace the chlorine (

), yielding the 8-methoxy impurity. -

Control: This protocol maintains a strictly acidic environment (

generation). Methanol is a weak nucleophile and will not displace the chloride at the 8-position under reflux temperatures, ensuring high chemoselectivity.

Experimental Protocol

Method A: Thionyl Chloride Mediated Esterification (Primary Standard)

Recommended for high yield and purity.

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[4][1][3][5][6][7] | Role |

| 8-Chloroquinoxaline-6-carboxylic acid | 208.60 | 1.0 | Substrate |

| Thionyl Chloride ( | 118.97 | 3.0 - 5.0 | Activator / Dehydrating Agent |

| Methanol (Anhydrous) | 32.04 | Solvent (20 vol) | Reactant / Solvent |

| Dichloromethane (DCM) | 84.93 | Workup | Extraction Solvent |

| Sat. NaHCO₃ (aq) | - | Workup | Neutralization |

Step-by-Step Procedure

-

Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Connect the top of the condenser to a scrubber (NaOH trap) to neutralize evolved

and -

Suspension: Charge the flask with 8-chloroquinoxaline-6-carboxylic acid (1.0 eq). Add Anhydrous Methanol (10-20 volumes relative to mass of substrate). The starting material may not fully dissolve; this is normal.

-

Activation (0°C): Cool the suspension to 0°C using an ice-water bath.

-

Addition: Add Thionyl Chloride (3.0 eq) dropwise via the addition funnel over 15–20 minutes.

-

Caution: The reaction is exothermic and evolves gas. Maintain temperature <10°C during addition.

-

-

Reflux: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to Reflux (65°C) for 3–6 hours .

-

Monitoring: The suspension should gradually clarify as the ester forms (esters are generally more soluble). Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

-

-

Concentration: Once complete, cool the mixture to room temperature. Concentrate the solution in vacuo to remove solvent and excess thionyl chloride.

-

Note: Do not heat the rotovap bath above 45°C to avoid degradation.

-

-

Workup:

-

Resuspend the residue in DCM (20 vol).

-

Slowly pour the organic phase into a beaker containing cold Sat. NaHCO₃ . Stir vigorously until gas evolution (

) ceases and pH is neutral (~7-8). -

Separate the layers.[6] Extract the aqueous layer once more with DCM.

-

Combine organic layers, dry over Anhydrous Na₂SO₄ , filter, and concentrate to dryness.

-

-

Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via:

-

Recrystallization: Dissolve in minimal hot EtOAc and precipitate with Hexanes/Heptane.

-

Flash Chromatography: Elute with 0-5% MeOH in DCM.

-

Method B: Sulfuric Acid Catalysis (Alternative)

Use only if Thionyl Chloride is unavailable or strictly prohibited.

-

Dissolve substrate in Methanol (20 vol).

-

Add conc.

(0.5 eq) cautiously. -

Reflux for 12–24 hours (significantly slower than Method A).

-

Workup requires careful neutralization to avoid hydrolysis of the newly formed ester.

Process Control & Characterization

In-Process Monitoring (LC-MS)

-

Starting Material (

~ 2.5 min): MW 208.6 ( -

Product (

~ 4.2 min): MW 222.6 ( -

Impurity (Hydrolysis): If water enters the system, the acid chloride reverts to the starting acid.[1]

-

Impurity (

): 8-methoxy derivative (

Expected NMR Data (DMSO- )

-

Protons:

- 4.0 ppm (s, 3H): Methyl ester singlet (Characteristic diagnostic peak).

- 8.2 - 9.0 ppm (m, 3H): Aromatic protons of the quinoxaline ring. The protons ortho to the ester and chloro groups will be significantly deshielded.

Workflow Visualization

Figure 1: Decision logic and workflow for the Thionyl Chloride mediated esterification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete activation or hydrolysis during workup. | Ensure |

| Sticky/Gummy Solid | Presence of residual sulfur impurities. | Wash the organic layer thoroughly with bicarbonate. Recrystallize from Ethanol.[5] |

| Side Product (MW 219) | Nucleophilic attack by Methoxide. | CRITICAL: Ensure the reaction remains acidic. Do NOT add base (e.g., TEA, DIPEA) during the reaction. Only neutralize after removing thionyl chloride. |

| Starting Material Remains | Poor solubility limiting reaction.[2] | Increase MeOH volume to 30 vol. Add a catalytic amount of DMF (1-2 drops) to facilitate acid chloride formation. |

References

-

General Mechanism of Thionyl Chloride Esterification

-

Master Organic Chemistry. "Conversion of Carboxylic Acids to Acid Chlorides with SOCl2." Link

-

-

Quinoxaline Chemistry & Reactivity

-

ChemicalBook. "8-Chloroquinoxaline-6-carboxylic acid Properties." Link

-

-

Fischer Esterification Principles

-

Solubility Data for Heterocycles

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. 8-Chloroquinoline CAS#: 611-33-6 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4980470A - 8-alkoxyquinolonecarboxylic acid and salts thereof - Google Patents [patents.google.com]

- 8. toku-e.com [toku-e.com]

High-Efficiency Synthesis of Quinoxaline-6-Carboxylic Acid Scaffolds

Application Note & Protocol Guide

Part 1: Strategic Overview

Introduction

The condensation of 3,4-diaminobenzoic acid (3,4-DABA) with glyoxal is the foundational entry point for synthesizing quinoxaline-6-carboxylic acid derivatives.[1] This heterocyclic scaffold is a critical pharmacophore in drug discovery, serving as a core structure in:

-

Antiviral agents: Inhibitors of HIV-1 reverse transcriptase and influenza NS1A protein.[1][2]

-

Anticancer therapeutics: DNA-intercalating agents (e.g., Echinomycin analogues).[1]

-

Glutamate receptor antagonists: Specifically AMPA/kainate receptor ligands.[1]

While the reaction appears deceptively simple—a double condensation between a bis-nucleophile and a bis-electrophile—process consistency often suffers from issues like oligomerization of glyoxal, incomplete cyclization, or difficult purification due to the zwitterionic nature of the product.

This guide provides a validated, scalable protocol that prioritizes purity profile and atom economy , moving beyond generic textbook descriptions to address the nuances of bench-top execution.

Mechanistic Insight

The reaction proceeds via a double Schiff base formation. Unlike reactions with ketones (e.g., benzil), glyoxal is highly reactive and exists in aqueous solution as a mixture of hydrated oligomers. The key to success is ensuring the monomeric glyoxal is available for the nucleophilic attack by the diamine.

Key Mechanistic Steps:

-